molecular formula C9H12BrN3O B6749078 5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine

5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine

Cat. No.: B6749078
M. Wt: 258.12 g/mol
InChI Key: AQZHXWWBAOLFPU-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine is an organic compound that features a bromine atom, a methyl group, and an oxolan-3-yl group attached to a pyrazin-2-amine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine typically involves the following steps:

    Methylation: The addition of a methyl group to the nitrogen atom.

    Oxolan-3-yl Group Addition: The attachment of the oxolan-3-yl group to the nitrogen atom.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazin-2-amine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution can result in a wide range of functionalized derivatives.

Scientific Research Applications

5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties and as a building block for drug development.

    Biochemistry: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds used in various industrial processes.

Mechanism of Action

The mechanism by which 5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine
  • 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine

Uniqueness

5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazin-2-amine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not fulfill.

Properties

IUPAC Name

5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-13(7-2-3-14-6-7)9-5-11-8(10)4-12-9/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZHXWWBAOLFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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